ML406: A Targeted Inhibitor of Biotin Synthesis in Mycobacterium tuberculosis
ML406: A Targeted Inhibitor of Biotin Synthesis in Mycobacterium tuberculosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML406 is a potent and selective small molecule inhibitor of 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This enzyme is a critical component of the biotin biosynthesis pathway, which is essential for the survival and pathogenesis of Mtb. ML406 exhibits significant anti-tubercular activity by targeting this pathway, which is absent in humans, presenting a promising therapeutic window. This document provides a comprehensive overview of ML406, including its target, mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the associated biological pathway and experimental workflows.
Target and Mechanism of Action
The designated molecular target of ML406 is the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid synthase (BioA).[1] BioA is a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the biotin biosynthesis pathway.[1][2][3] Biotin is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes in Mtb.[4][5] As Mycobacterium tuberculosis cannot acquire sufficient biotin from its host, it relies on its own de novo synthesis, making the biotin pathway an attractive target for novel anti-tubercular agents.[4][5] ML406 acts as an inhibitor of BioA, thereby disrupting the production of biotin and leading to bacterial cell death.[1]
Quantitative Data
The inhibitory activity of ML406 has been characterized through various in vitro assays. The following table summarizes the key quantitative data for ML406.
| Parameter | Value | Description | Reference |
| BioA IC50 | 30 nM | Half-maximal inhibitory concentration against Mtb BioA enzyme. | [1] |
| WT Mtb (H37Rv) Growth Inhibition IC50 | 3.2 µM | Half-maximal inhibitory concentration against wild-type Mycobacterium tuberculosis (H37Rv) in the absence of biotin. | [1][6] |
| Selectivity over BioD | >100-fold | ML406 shows high selectivity for BioA over BioD, another enzyme in the biotin synthesis pathway. | [1] |
Signaling Pathway
The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis, highlighting the step inhibited by ML406.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ML406.
Primary Assay: Coupled Fluorescent Dethiobiotin Displacement Assay for BioA Inhibition[1]
This assay measures the inhibition of BioA by quantifying the production of dethiobiotin (DTB) through a coupled reaction with BioD.
Materials:
-
BioA and BioD enzymes
-
7-keto-8-aminopelargonic acid (KAPA)
-
7,8-diaminopelargonic acid (DAPA)
-
ATP
-
Fluorescently labeled dethiobiotin (Fl-DTB)
-
Streptavidin
-
ML406 and control compounds in DMSO
-
Assay buffer
-
1536-well assay plates
-
Viewlux plate reader
Procedure:
-
Compounds and controls are dispensed in an 8-point dose-response format (two-fold dilutions from 10 µM to 0.078 µM) in DMSO (7.5 nL) into 1536-well assay plates.
-
The substrate (KAPA), BioA enzyme, BioD enzyme, and a pre-quenched solution of Fl-DTB and streptavidin are added to the wells.
-
The reaction is incubated for a set period to allow for the enzymatic conversion of KAPA to DAPA by BioA, followed by the conversion of DAPA to DTB by BioD.
-
The newly synthesized DTB displaces the Fl-DTB from streptavidin, resulting in an increase in fluorescence.
-
The reaction is quenched with EDTA.
-
Fluorescence is measured using a Viewlux plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Secondary Assay: Whole-Cell Growth Inhibition of Mycobacterium tuberculosis (H37Rv)[1]
This assay determines the efficacy of ML406 in inhibiting the growth of whole Mtb cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
ML406 in DMSO
-
96-well microplates
-
Resazurin dye
-
Plate reader
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase.
-
The bacterial culture is diluted to a specific optical density (OD).
-
ML406 is serially diluted in DMSO and added to the wells of a 96-well plate.
-
The diluted bacterial suspension is added to each well.
-
The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Resazurin dye is added to each well, and the plates are incubated for an additional 16-24 hours.
-
The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) is measured to assess cell viability (resazurin is reduced by viable cells to the fluorescent and colored resorufin).
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the primary coupled fluorescent assay used to identify and characterize ML406.
References
- 1. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Biotin Biosynthetic Pathway in Mycobacterium tuberculosis is a Validated Target for the Development of Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
